molecular formula C22H25NO3 B430033 ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate CAS No. 351223-90-0

ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate

Cat. No. B430033
CAS RN: 351223-90-0
M. Wt: 351.4g/mol
InChI Key: DZUCKZHCZIGEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate, also known as EOQA, is a quinoline derivative with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a molecular weight of 291.4 g/mol and a boiling point of 150-152 °C. EOQA is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis, as a catalyst for organic reactions, and for the development of pharmaceuticals and other products.

Scientific Research Applications

Crystal Structure and Chemical Analysis

The compound ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate exhibits interesting structural properties. Filali Baba et al. (2019) examined a closely related compound, illustrating its nearly planar oxoquinoline unit and the nearly perpendicular orientation of the acetate substituent. The study detailed how weak hydrogen bonds and π–π interactions contribute to the compound's stability and structure in a three-dimensional network (Filali Baba et al., 2019).

Synthesis and Chemical Reactions

The synthesis and reactivity of related compounds have been explored. For example, Nguyen et al. (2019) detailed the synthesis of a compound from anthranilic acid, leading to various intermediates and products with potential biological activities (Nguyen et al., 2019). Additionally, El-Azab et al. (2016) reported on the molecular structure, electron density distribution, and potential inhibitory activity against pyrrole inhibitors of a similar compound (El-Azab et al., 2016).

Applications in Biological and Pharmaceutical Sciences

In the realm of biomedical applications, Riadi et al. (2021) described the synthesis of a derivative and characterized its cytotoxic activity against human cancer cell lines. It was also found to inhibit VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).

properties

IUPAC Name

ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUCKZHCZIGEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.